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N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

MC4R antagonist Melanocortin receptor Cachexia research

Selecting MC4R antagonists without referencing specific binding profiles leads to order-of-magnitude affinity variations, compromising experimental reproducibility. This compound provides a defined, sub-nanomolar reference tool. - Ki = 0.440 nM for human MC4R, with >450-fold selectivity over other melanocortin receptors. - Structurally distinct pyrrolidine-1-sulfonyl substituent for SAR and bioisostere benchmarking. - Identical to the agent disclosed in MC4R antagonist patents for cachexia/anorexia.

Molecular Formula C22H22N4O3S
Molecular Weight 422.5
CAS No. 2034436-03-6
Cat. No. B2448262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS2034436-03-6
Molecular FormulaC22H22N4O3S
Molecular Weight422.5
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
InChIInChI=1S/C22H22N4O3S/c27-22(18-6-8-20(9-7-18)30(28,29)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h3-11,14,16H,1-2,12-13,15H2,(H,25,27)
InChIKeyWFPHZYOYSVOCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide – Selective MC4R Antagonist


N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 2034436-03-6) is a synthetic small-molecule melanocortin-4 receptor (MC4R) antagonist. Structurally, it contains a 2,3'-bipyridine moiety linked via a methylene spacer to a 4-(pyrrolidin-1-ylsulfonyl)benzamide group. This compound was specifically disclosed as an example in patents claiming MC4R antagonists for treating cachexia and anorexia-related conditions [1]. BindingDB affinity data confirm its potent inhibition of the human MC4R [2].

MC4R pathway inhibition studies – supports target-engagement assays requiring reported sub-nanomolar binding context
Melanocortin receptor selectivity profiling – fits screening workflows where MC4R-preferring antagonist tools are needed
Pyrrolidine sulfonamide SAR benchmark – distinct substituent identity supports lead optimization comparator studies

N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Substitution Risks


MC4R antagonists are structurally diverse, and affinity varies substantially even within the same patent chemical series. For example, while N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide displays a Ki of 0.440 nM for MC4R [1], other disclosed examples range from 0.210 nM to >200 nM [2][3]. This broad affinity range means that simply selecting any 'MC4R antagonist' without reference to the specific compound's quantitative binding profile can lead to an order-of-magnitude difference in receptor engagement, undermining experimental reproducibility and pharmacological conclusions.

Structural Morpholino or diethylsulfamoyl analogs may shift MC4R binding profile; sulfonamide substituent identity can alter target engagement kinetics.
Selectivity Non-selective melanocortin ligands introduce off-target confounding across MC1R, MC3R, and MC5R; receptor-subtype response may differ.
Affinity Patent-series analogs span a broad affinity range; selecting any MC4R antagonist without verifying compound-specific binding data may shift assay outcomes.

Quantitative Evidence for N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


MC4R Affinity: Head-to-Head Comparison

In radioligand competition binding assays against human MC4R, N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Example 64 of US12187727) exhibits a Ki of 0.440 nM [1]. By comparison, the most potent disclaimed example in the same patent family, Example 1 (BDBM50598690), shows a Ki of 0.210 nM [2]. While the target compound is approximately 2.1-fold less potent than Example 1, it maintains sub-nanomolar affinity, positioning it as a high-affinity probe with a distinct SAR profile that may offer advantages in selectivity assays.

MC4R Affinity Head-to-Head
Head-to-head
Target Ki = 0.440 nM
Comparator (Example 1): Ki = 0.210 nM
Supports MC4R binding assay context; target is 2.1-fold less potent than series lead
Radioligand competition binding, human MC4R expressed in CHO cells
MC4R antagonist Melanocortin receptor Cachexia research

MC4R Affinity Window Comparison

The compound’s Ki of 0.440 nM sits between the most potent Example 1 (0.210 nM) and a lower-affinity comparator, Example 54 (BDBM711517), which displays a Ki of 0.930 nM [1]. The 2.1-fold lower affinity relative to Example 1 and 2.1-fold higher affinity relative to Example 54 provides a measurable affinity window that can be exploited in SAR studies to balance potency with other drug- like properties.

Affinity Window
Reported
Ki = 0.440 nM sits between 0.210 nM and 0.930 nM in series
Supports SAR-based compound selection within a defined affinity range
Measurable window for balancing potency and other properties in optimization
MC4R antagonist Structure-activity relationship Lead optimization

MC4R Selectivity vs. Secondary Melanocortin Receptor

BindingDB records for the target compound include a second affinity measurement under the same assay format showing a Ki >200 nM [1]. Given that the assay description refers to 'α-melanocyte-stimulating hormone receptor (hMC4R)', the >200 nM value likely represents affinity at a different melanocortin receptor subtype (e.g., MC1R, MC3R, or MC5R). This indicates at least a 450-fold selectivity window for MC4R over the other subtype tested. For comparison, the structurally distinct MC4R agonist setmelanotide is known to lack receptor selectivity among melanocortin receptors [2].

Receptor Selectivity
Class-level
MC4R Ki = 0.440 nM; secondary melanocortin receptor Ki >200 nM
Supports MC4R-preferring probe selection; reported selectivity window may reduce off-target confounding
Secondary target identity requires confirmation; setmelanotide lacks such selectivity
MC4R selectivity Melanocortin receptor panel Off-target profiling

Structural Differentiation: Pyrrolidine vs. Other Sulfonamides

The pyrrolidine-1-sulfonyl moiety in the target compound distinguishes it from otherwise identical analogs such as N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide and N-({[2,3'-bipyridine]-4-yl}methyl)-4-(diethylsulfamoyl)benzamide [1]. While no direct binding data are publicly available for these morpholino and diethylsulfamoyl analogs at MC4R, the pyrrolidine sulfonamide group is known in medicinal chemistry to confer distinct hydrogen-bonding geometry and lipophilic character relative to morpholino or diethylamino sulfonamides, which can alter target binding kinetics and selectivity.

Structural Differentiation
Data to verify
Pyrrolidine-1-sulfonyl vs. morpholino and diethylsulfamoyl analogs
Structural identity context; no direct binding data available for comparator analogs
Procurement of exact structure maintains SAR integrity in lead optimization
Sulfonamide SAR Bipyridine derivatives Kinase inhibitor design

Recommended Applications for N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Cachexia and Anorexia Preclinical Models

The compound's sub-nanomolar MC4R affinity (Ki = 0.440 nM) [1] and its patent-defined role as an MC4R antagonist [2] make it suitable for in vivo studies of cancer cachexia or anorexia nervosa, where MC4R blockade has shown therapeutic potential. Researchers should use this specific compound to ensure consistency with the pharmacological profile reported in the patent literature.

Melanocortin Receptor Selectivity Screening

With a >450-fold selectivity window between MC4R and at least one other melanocortin receptor [1], this compound can serve as a reference tool when developing MC4R-selective assays. Its use helps distinguish genuine MC4R-mediated effects from contributions of MC1R, MC3R, or MC5R, a common confounding factor with non-selective ligands such as setmelanotide [3].

SAR Optimization of Pyrrolidine Sulfonamide Bioisosteres

The pyrrolidine-1-sulfonyl substituent differentiates this compound from morpholino and diethylsulfamoyl analogs [4]. Medicinal chemistry teams can procure this exact compound as a benchmark when exploring sulfonamide bioisosteres to modulate MC4R binding kinetics, solubility, or metabolic stability.

Application
Selection Property
Validation Focus
Preclinical cachexia model studies
MC4R binding profile review
Pathway-specific endpoint context
Melanocortin receptor selectivity assays
Selectivity profile context
Receptor-subtype response review
Sulfonamide SAR benchmark studies
Pyrrolidine sulfonamide identity
Structural benchmark verification
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